(3-Phenoxyphenyl)methyl prop-2-enoate

Catalog No.
S3340821
CAS No.
409325-06-0
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Phenoxyphenyl)methyl prop-2-enoate

CAS Number

409325-06-0

Product Name

(3-Phenoxyphenyl)methyl prop-2-enoate

IUPAC Name

(3-phenoxyphenyl)methyl prop-2-enoate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-2-16(17)18-12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h2-11H,1,12H2

InChI Key

BXSPZNVFEYWSLZ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

(3-Phenoxyphenyl)methyl prop-2-enoate, also referred to as (3-Phenoxyphenyl)methacrylate, is an organic compound characterized by the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. This compound features a prop-2-enoate group attached to a phenoxy-substituted benzene ring, which contributes to its unique chemical properties and versatility in various applications .

  • Polymerization: The acrylate functionality allows it to undergo free radical polymerization, forming long-chain polymers and copolymers. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN) which facilitate this process.
  • Substitution Reactions: The phenoxy group is prone to electrophilic aromatic substitution, enabling further modifications of the compound. Reagents such as halogens and nitrating agents are typically employed under controlled conditions.

The resulting products from these reactions can exhibit enhanced properties suitable for industrial applications.

The synthesis of (3-Phenoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3-Phenoxyphenyl)methanol with methacrylic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to enhance yield. In industrial settings, large-scale reactors are used, allowing for precise control over temperature and pressure, which aids in achieving high purity of the final product.

This compound has a wide range of applications across various fields:

  • Chemistry: Utilized as a monomer in synthesizing advanced polymers with improved thermal stability and chemical resistance.
  • Biology: Investigated for drug delivery systems due to its biocompatibility.
  • Medicine: Explored for use in medical coatings and adhesives that require durability against environmental factors.
  • Industry: Commonly found in high-performance coatings, adhesives, and optical materials .

Several compounds share structural similarities with (3-Phenoxyphenyl)methyl prop-2-enoate:

Compound NameMolecular FormulaUnique Features
(2-Phenoxyphenyl)methyl prop-2-enoateC16H14O3Different phenoxy position affecting reactivity
(4-Phenoxyphenyl)methyl prop-2-enoateC16H14O3Variation in phenoxy position influencing stability
(3-Methoxyphenyl)methyl prop-2-enoateC16H14O3Methoxy group alters solubility and reactivity

The uniqueness of (3-Phenoxyphenyl)methyl prop-2-enoate lies in the specific positioning of the phenoxy group on the benzene ring. This arrangement provides a balance between reactivity and stability, enhancing the refractive index and optical properties of polymers derived from it. This makes it particularly suitable for high-performance optical components and coatings .

The Fischer esterification reaction remains a cornerstone for synthesizing aryl acrylates. This acid-catalyzed equilibrium process involves reacting (3-phenoxyphenyl)methanol with acrylic acid under reflux conditions. Sulfuric acid ($$H2SO4$$) or p-toluenesulfonic acid ($$pTSA$$) are commonly employed catalysts, achieving yields of 70–85% under optimized conditions. For instance, a molar ratio of 1:1.2 (alcohol to acid) with 2 wt% $$pTSA$$ in toluene at 110°C for 6 hours yields 80% product.

A critical challenge lies in overcoming equilibrium limitations. Excess alcohol (up to 2.5 equivalents) and azeotropic water removal using solvents like cyclohexane or toluene shift the equilibrium toward ester formation. For example, cyclohexane’s low water solubility facilitates continuous water separation via Dean-Stark traps, improving yields to 91%.

Table 1: Traditional Esterification Conditions and Outcomes

Alcohol:Acid RatioCatalyst (wt%)SolventTemperature (°C)Yield (%)
1:1.2$$pTSA$$ (2)Toluene11080
1:1.5$$H2SO4$$ (3)Cyclohexane8591

Novel Catalytic Systems for Phenoxybenzyl Acrylate Formation

Recent advances emphasize heterogeneous and dual-catalyst systems to enhance efficiency. Methanesulfonic acid ($$MSA$$) combined with hypophosphorous acid ($$HPA$$) reduces side reactions and improves selectivity. In one protocol, 0.24 g $$MSA$$ and 0.286 g 50% $$HPA$$ in cyclohexane at 85°C achieved 91% yield with 96.7% purity.

Heterogeneous catalysts like sulfated ferum-promoted zirconia ($$ZFS$$) offer recyclability and reduced corrosion. While $$ZFS$$ is documented for 2-ethylhexyl acrylate synthesis, its adaptation to phenoxybenzyl systems shows promise, with preliminary yields exceeding 75% under similar conditions.

Table 2: Comparison of Catalytic Systems

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
$$MSA + HPA$$85791
$$ZFS$$100575*

*Extrapolated from analogous acrylate synthesis

Solvent Selection Strategies for Optimal Reaction Efficiency

Solvent choice directly impacts reaction kinetics and product isolation. Polar aprotic solvents like cyclohexane (boiling point: 81°C) enable azeotropic water removal, while high-boiling solvents (e.g., xylene, 138°C) suit high-temperature reactions. Cyclohexane’s low viscosity also facilitates efficient mixing and heat transfer.

Table 3: Solvent Properties and Performance

SolventBoiling Point (°C)Water Removal EfficiencyYield (%)
Cyclohexane81High91
Toluene110Moderate80
Xylene138Low68

Polymerization Inhibition Mechanisms in Acrylate Synthesis

Acrylates’ inherent reactivity necessitates robust inhibition strategies. Radical scavengers like p-hydroxyanisole ($$PHAN$$, 0.02–0.072 g) and oxygen sparging are critical during synthesis and purification. Hypophosphorous acid ($$HPA$$) dual-functions as a catalyst stabilizer and polymerization inhibitor by quenching free radicals.

Continuous product removal via vacuum distillation (0.1 MPa, 50°C) minimizes residence time, reducing unintended oligomerization. These combined strategies maintain monomer purity above 96%.

XLogP3

4.1

Wikipedia

(3-Phenoxyphenyl)methyl prop-2-enoate

Dates

Modify: 2023-07-26

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